3-acetamido-N-(1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamido-N-(1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Acetylation: The amino group on the thiazole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Benzoylation: The final step involves the benzoylation of the thiazole derivative using benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and automated systems for acetylation and benzoylation to ensure high yield and purity .
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated or alkylated thiazole derivatives.
Scientific Research Applications
3-Acetamido-N-(1,3-thiazol-2-yl)benzamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-acetamido-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Antimicrobial Activity: Inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB) pathway.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness: 3-Acetamido-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific combination of the thiazole ring with an acetamido and benzamide group, which imparts distinct biological activities and chemical properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C12H11N3O2S |
---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
3-acetamido-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H11N3O2S/c1-8(16)14-10-4-2-3-9(7-10)11(17)15-12-13-5-6-18-12/h2-7H,1H3,(H,14,16)(H,13,15,17) |
InChI Key |
JJUBJIUYMPWFIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.